molecular formula C8H8F3NO B14840314 5-(Methylamino)-2-(trifluoromethyl)phenol

5-(Methylamino)-2-(trifluoromethyl)phenol

Cat. No.: B14840314
M. Wt: 191.15 g/mol
InChI Key: GYIQLOZAIWCYSA-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylamino group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenol derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(Methylamino)-2-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methylamino group can form hydrogen bonds and electrostatic interactions with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenol: Lacks the methylamino group, resulting in different reactivity and applications.

    5-(Amino)-2-(trifluoromethyl)phenol: Similar structure but with an amino group instead of a methylamino group, affecting its chemical properties and biological activity.

    4-(Methylamino)-2-(trifluoromethyl)phenol:

Uniqueness

5-(Methylamino)-2-(trifluoromethyl)phenol is unique due to the combined presence of the trifluoromethyl and methylamino groups, which impart distinct electronic and steric effects. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

5-(methylamino)-2-(trifluoromethyl)phenol

InChI

InChI=1S/C8H8F3NO/c1-12-5-2-3-6(7(13)4-5)8(9,10)11/h2-4,12-13H,1H3

InChI Key

GYIQLOZAIWCYSA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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